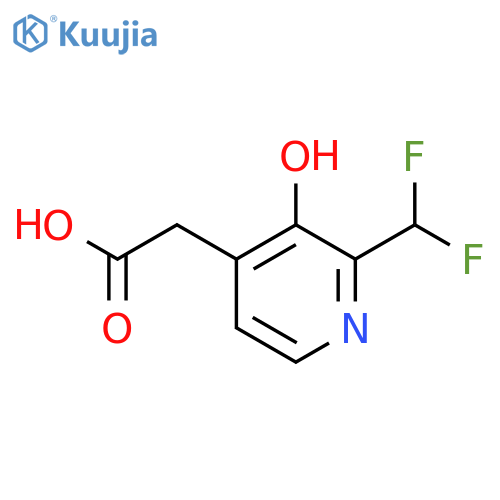

Cas no 1805321-35-0 (2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid)

1805321-35-0 structure

商品名:2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid

CAS番号:1805321-35-0

MF:C8H7F2NO3

メガワット:203.142889261246

CID:4800432

2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid

-

- インチ: 1S/C8H7F2NO3/c9-8(10)6-7(14)4(1-2-11-6)3-5(12)13/h1-2,8,14H,3H2,(H,12,13)

- InChIKey: YWWXDDKEHHSRTL-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(C=CN=1)CC(=O)O)O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 70.4

2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024003904-500mg |

2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid |

1805321-35-0 | 97% | 500mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A024003904-250mg |

2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid |

1805321-35-0 | 97% | 250mg |

$707.20 | 2022-04-01 | |

| Alichem | A024003904-1g |

2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid |

1805321-35-0 | 97% | 1g |

$1,646.40 | 2022-04-01 |

2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1805321-35-0 (2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量